
Heptane, 1,7-bis(ethenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptane, 1,7-bis(ethenyloxy)- is an organic compound with the molecular formula C11H20O2 It is characterized by the presence of two ethenyloxy groups attached to a heptane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptane, 1,7-bis(ethenyloxy)- typically involves the reaction of heptane with ethenyloxy reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature and pressure, are crucial to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of Heptane, 1,7-bis(ethenyloxy)- may involve large-scale chemical reactors where the reactants are combined under carefully monitored conditions. The process may include steps such as purification and distillation to ensure the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Heptane, 1,7-bis(ethenyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethenyloxy groups to other functional groups.
Substitution: The ethenyloxy groups can be substituted with other chemical groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Heptane, 1,7-bis(ethenyloxy)- include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including factors like temperature, solvent, and reaction time.
Major Products
The major products formed from the reactions of Heptane, 1,7-bis(ethenyloxy)- depend on the type of reaction. For example, oxidation may yield heptane derivatives with oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted heptane compounds.
Wissenschaftliche Forschungsanwendungen
Heptane, 1,7-bis(ethenyloxy)- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Heptane, 1,7-bis(ethenyloxy)- involves its interaction with molecular targets and pathways within a system. The ethenyloxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The specific molecular targets and pathways depend on the context of its application, such as its role in a biological system or a chemical reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptane, 1,7-diol: Similar in structure but with hydroxyl groups instead of ethenyloxy groups.
Heptane, 1,7-dichloro: Contains chlorine atoms instead of ethenyloxy groups.
Heptane, 1,7-diamine: Features amine groups in place of ethenyloxy groups.
Uniqueness
Heptane, 1,7-bis(ethenyloxy)- is unique due to the presence of ethenyloxy groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
143458-13-3 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
1,7-bis(ethenoxy)heptane |
InChI |
InChI=1S/C11H20O2/c1-3-12-10-8-6-5-7-9-11-13-4-2/h3-4H,1-2,5-11H2 |
InChI-Schlüssel |
OYFNUSFIVYWQQK-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCCCCCCCOC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


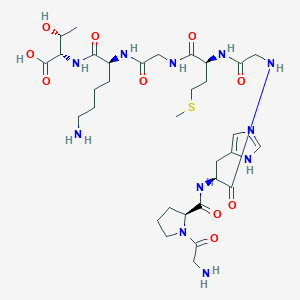
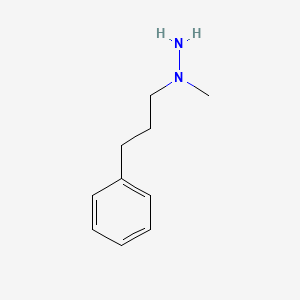
![Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-](/img/structure/B15164159.png)
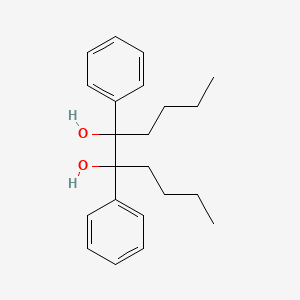
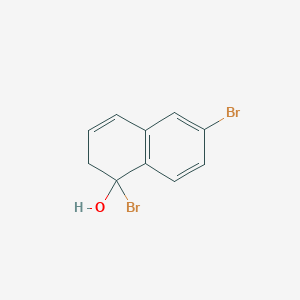
![Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane](/img/structure/B15164188.png)
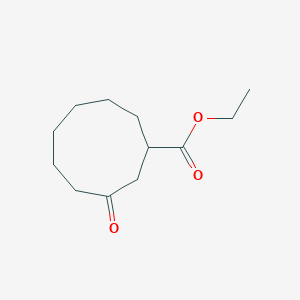
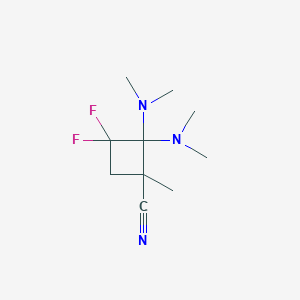
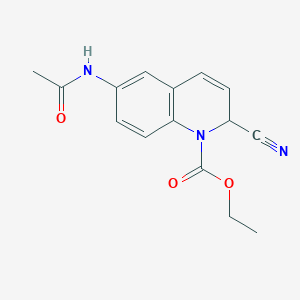
![3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid](/img/structure/B15164206.png)
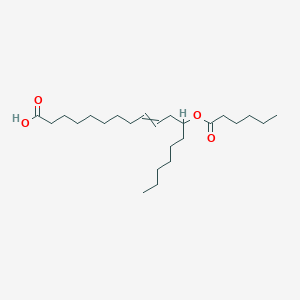
![3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid](/img/structure/B15164213.png)
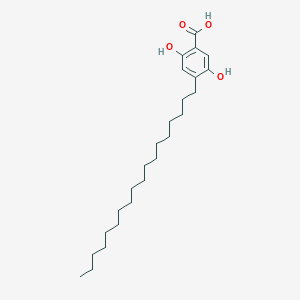
![Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)-](/img/structure/B15164222.png)
